molecular formula C14H26N2O2 B13079988 N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane

N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane

Cat. No.: B13079988
M. Wt: 254.37 g/mol
InChI Key: OMBOBGNUKHZOMI-UHFFFAOYSA-N
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Description

N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-methyl-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-11-9-14(15-10-11)5-7-16(8-6-14)12(17)18-13(2,3)4/h11,15H,5-10H2,1-4H3

InChI Key

OMBOBGNUKHZOMI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)NC1

Origin of Product

United States

Contextualizing Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are a unique class of bicyclic organic compounds where two rings are connected through a single, shared atom known as the spiro atom. tandfonline.comwikipedia.org This structural feature distinguishes them from fused ring systems, which share two atoms, and bridged ring systems, which share three or more atoms. The spiro atom is a quaternary carbon, which imparts significant three-dimensionality to the molecular architecture. tandfonline.com This rigid, non-planar geometry is a departure from the often "flat" structures of many aromatic and heterocyclic compounds used in chemical research. bldpharm.com

The inherent three-dimensional nature of spirocycles allows for the projection of functional groups into distinct vectors in space, which is a highly desirable attribute in fields like medicinal chemistry and materials science. tandfonline.com By replacing rotatable bonds with a rigid spirocyclic scaffold, chemists can lock a molecule into a specific, biologically active conformation, potentially improving its potency and selectivity for a target protein. bldpharm.com Furthermore, the incorporation of spirocyclic motifs often increases the fraction of sp³-hybridized carbons in a molecule, a property that has been correlated with higher success rates in clinical drug development. bldpharm.com Despite their advantages, the synthesis of spirocycles has historically been considered challenging due to the difficulty of creating the central quaternary carbon. tandfonline.com However, modern synthetic methods are increasingly addressing these challenges, making these valuable scaffolds more accessible for research. nih.govresearchgate.net

Significance of Diaza Spirocyclic Scaffolds in Advanced Synthesis

Within the broader family of spirocycles, diaza-spirocyclic scaffolds—those containing two nitrogen atoms within the ring structures—are of particular importance in advanced organic synthesis. These scaffolds serve as versatile building blocks for the construction of complex molecules, especially in the realm of drug discovery. nih.govnih.gov The nitrogen atoms provide reactive handles that can be selectively functionalized, allowing chemists to systematically modify the scaffold and explore the surrounding chemical space. This is crucial for developing structure-activity relationships (SAR) during the optimization of a lead compound. nih.gov

Diaza-spirocyclic cores are featured in numerous approved drugs and clinical candidates, highlighting their value as "privileged scaffolds". bldpharm.comnih.gov Their rigid conformation and the defined spatial orientation of substituents can lead to enhanced binding affinity and specificity for biological targets. The presence of basic nitrogen atoms can also favorably modulate physicochemical properties, such as solubility and cell permeability, which are critical for a molecule's pharmacokinetic profile. acs.org The development of efficient synthetic routes to novel diaza-spirocyclic systems is therefore an active and important area of chemical research, enabling the creation of diverse molecular libraries for high-throughput screening and targeted drug design programs. nih.gov

Rationale for Dedicated Research on N T Boc 3 Methyl 1,8 Diazaspiro 4.5 Decane

Dedicated research into N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane stems from its specific utility as a functionalized building block for diversity-oriented synthesis. The compound's structure contains several key features that make it a valuable synthetic intermediate. The "1,8-diazaspiro[4.5]decane" core provides the rigid, three-dimensional spirocyclic framework. The "3-methyl" group introduces a specific stereocenter, which is essential for the synthesis of enantiomerically pure final products, a critical consideration in modern pharmaceutical development.

The "N-T-Boc" group is a tert-butoxycarbonyl protecting group, a common feature in multi-step organic synthesis. mdpi.com One of the nitrogen atoms of the diaza-spirocycle is temporarily "capped" or protected by the Boc group. This prevents it from reacting while chemical transformations are carried out elsewhere on the molecule. The Boc group can be removed under specific conditions later in the synthetic sequence, revealing a reactive secondary amine that can be used for subsequent elaboration. This differential protection strategy allows for the controlled, stepwise construction of highly complex target molecules. Therefore, this compound is not typically an end-product itself, but rather a versatile precursor for creating a wide array of more complex spirocyclic derivatives for screening and development.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number Not readily available
Molecular Formula C₁₄H₂₆N₂O₂
Molecular Weight 254.37 g/mol chemicalbook.com

| Structure | A spiro[4.5]decane system containing nitrogen atoms at positions 1 and 8, a methyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. |

Note: Data is compiled from publicly available chemical databases. chemicalbook.com

Overview of Research Trajectories and Academic Objectives

Single Crystal X-ray Diffraction Studies

Crystal Packing and Supramolecular Assembly

Without access to primary research data, the generation of a scientifically accurate and informative article focusing solely on the advanced structural analysis of this compound is not feasible. Any attempt to create such content would be speculative and would not meet the required standards of scientific accuracy.

Solution-State Conformational Dynamics

The dynamic behavior of this compound in solution, which would involve the interconversion of various ring conformations, has not been the subject of detailed investigation in published research. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group, the methyl substituent, and the spirocyclic nature of the molecule suggests a complex conformational landscape.

Dynamic NMR Techniques for Ring Inversion Barriers

There are no specific studies found that employ dynamic nuclear magnetic resonance (NMR) techniques to determine the energy barriers associated with the ring inversion of the piperidine (B6355638) and pyrrolidine (B122466) rings within this compound. Such studies would be crucial for understanding the flexibility of the heterocyclic systems and the rates of interconversion between different chair, boat, and twist conformations. For related N-Boc protected piperidine systems, the rotation of the Boc group itself can present an energy barrier, further complicating the conformational analysis.

Spectroscopic Probes for Solution Conformation

While standard spectroscopic data such as 1H and 13C NMR are likely used to confirm the identity of this compound after synthesis, detailed solution-state conformational studies using advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy or computational modeling have not been reported. These methods would be essential to establish the preferred spatial arrangement of the atoms and substituents in solution.

Chiroptical Properties (if enantiomerically pure)

Information regarding the synthesis of enantiomerically pure this compound and the subsequent analysis of its chiroptical properties is not available in the surveyed literature. The presence of a stereocenter at the 3-position of the pyrrolidine ring indicates that this compound can exist as a pair of enantiomers.

Optical Rotation and Chiroptical Spectroscopy (e.g., Circular Dichroism)

Without access to enantiomerically pure samples, the measurement of optical rotation is not possible. Consequently, there is no reported data on the specific rotation of either enantiomer of this compound. Furthermore, studies utilizing chiroptical spectroscopy techniques such as circular dichroism (CD), which would provide information about the three-dimensional structure of the chiral molecule, have not been published.

Reactions at the Nitrogen Centers (Post-Boc Deprotection)

The removal of the Boc protecting group from this compound unveils the nucleophilic secondary amine at the N-1 position, rendering both it and the N-8 secondary amine available for a variety of chemical transformations. This deprotection is a crucial gateway to a wide array of derivatives, as the newly exposed nitrogen centers become reactive sites for building molecular complexity.

Alkylation, Acylation, and Sulfonylation Reactions

Once deprotected, the 3-methyl-1,8-diazaspiro[4.5]decane core can readily undergo reactions with electrophiles. The secondary amines at N-1 and N-8 can be targeted for alkylation, acylation, and sulfonylation.

Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkyl halides. This reaction is fundamental for modifying the steric and electronic properties of the scaffold. While direct studies on this specific molecule are not prevalent, the alkylation of related nitrogen-containing heterocycles is a well-established principle in organic synthesis. organic-chemistry.org

Acylation: Acylation involves the reaction of the free amines with acylating agents like acid chlorides or anhydrides to form amide linkages. This is a common strategy for incorporating new functional groups or linking the spirocycle to other molecular fragments.

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, yields sulfonamides. Research on analogous structures, like 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has demonstrated successful sulfonylation at a ring nitrogen atom to produce compounds like 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and its 4-bromophenylsulfonyl analogue. researchgate.netnih.govresearchgate.netnih.gov These examples strongly suggest that the nitrogen atoms of deprotected 3-methyl-1,8-diazaspiro[4.5]decane would be similarly reactive.

Table 1: Representative Electrophilic Reactions at Nitrogen Centers
Reaction TypeElectrophile ExampleExpected Product ClassReference Analogy
AlkylationMethyl Iodide (CH₃I)N-Methylated derivativeGeneral principle organic-chemistry.org
AcylationAcetyl Chloride (CH₃COCl)N-Acetylated derivative (Amide)Fundamental amine reactivity researchgate.net
Sulfonylation4-Chlorophenylsulfonyl chlorideN-Arylsulfonyl derivative (Sulfonamide)Analogous spirocycle sulfonylation researchgate.netnih.gov

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the deprotected nitrogen atoms makes them ideal candidates for the synthesis of amides, ureas, and thioureas, which are functional groups of significant interest in medicinal chemistry. nih.govmdpi.com

Amides: As mentioned, acylation leads to amide bond formation. This is one of the most common and important reactions in organic chemistry, often facilitated by coupling reagents to react amines with carboxylic acids. researchgate.netnih.govrsc.org

Ureas and Thioureas: The reaction of the deprotected diamine with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a direct route to substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions. The synthesis of urea (B33335) and thiourea (B124793) derivatives from various heterocyclic amines is a well-documented and versatile transformation. researchgate.net For instance, libraries of urea derivatives have been successfully constructed from related 1,3,8-triazaspiro[4.5]decan-4-one scaffolds. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives
Product ClassReagentGeneral ReactionSignificance
UreaIsocyanate (R-NCO)Amine + R-NCO → N-Substituted UreaCommon pharmacophore in drug discovery nih.gov
ThioureaIsothiocyanate (R-NCS)Amine + R-NCS → N-Substituted ThioureaBioisostere for ureas, with diverse biological activities mdpi.com

Ligand Formation with Metal Ions

The lone pairs of electrons on the nitrogen atoms of 3-methyl-1,8-diazaspiro[4.5]decane allow it to function as a bidentate or bridging ligand in coordination chemistry. Upon coordination with metal ions, it can form stable metal complexes with potential applications in catalysis or materials science. Studies on the closely related compound 3-methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione have shown its ability to form square planar and distorted octahedral complexes with palladium (Pd(II) and Pd(IV)). semanticscholar.org In these complexes, coordination occurs through the sulfur atom, but it establishes the principle that diazaspiro[4.5]decane systems are effective ligands. semanticscholar.org The two nitrogen atoms of 3-methyl-1,8-diazaspiro[4.5]decane would offer strong coordination sites for a variety of transition metals.

Functionalization of the Spirocyclic Carbon Skeleton

Beyond the nitrogen centers, the carbon framework of the spirocycle presents opportunities for further modification, although this is often more challenging than N-functionalization.

Regioselective Functionalization at C3 or other positions

The existing methyl group at the C3 position indicates that this position is synthetically accessible. Further functionalization of the carbon skeleton could potentially be achieved through several strategies:

Synthesis from Substituted Precursors: The most straightforward approach to obtaining derivatives with functionalized carbon skeletons is to begin the synthesis with appropriately substituted precursors. For example, using a substituted piperidone in the initial steps would lead to a correspondingly substituted spirocyclic product. researchgate.net

Direct C-H Functionalization: While more advanced, modern methods involving direct C-H activation could potentially be used to introduce new functional groups. However, achieving regioselectivity on the saturated carbon backbone can be challenging and would likely require directing groups. There is limited specific literature on such transformations for this particular spirocycle.

Exploiting Unsaturation (if applicable in intermediates)

The this compound core is fully saturated, meaning it contains no double or triple bonds within the ring system to be directly functionalized. However, unsaturation could be a feature of synthetic intermediates used to build the spirocycle. For example, if a synthetic route involved an unsaturated piperidone or pyrrolidine precursor, reactions such as catalytic hydrogenation, epoxidation, or dihydroxylation could be employed on that intermediate before the final ring system is formed. Once the saturated spirocyclic core is assembled, introducing unsaturation would require oxidative methods, which could present challenges with selectivity and potential side reactions at the nitrogen atoms.

Stereoselectivity in Derivatization Reactions

The presence of a chiral center at the 3-position, bearing a methyl group, introduces the possibility of stereocontrol in reactions involving the pyrrolidine ring. Derivatization reactions can, in principle, exhibit both diastereoselectivity and enantioselectivity, depending on the nature of the reactant and the reaction conditions.

Diastereoselectivity in Reactions at the Pyrrolidine Ring:

The methyl group at the C-3 position can exert steric hindrance, directing incoming reagents to the opposite face of the pyrrolidine ring. For instance, in reactions such as alkylation, acylation, or condensations at the adjacent nitrogen (N-1) or at the C-2 or C-5 positions (if they were rendered reactive), the methyl group would likely favor the formation of one diastereomer over the other.

The stereochemical outcome of such reactions is often influenced by the conformation of the pyrrolidine ring, which can exist in various envelope and twisted forms. The N-Boc group, being sterically demanding, can also play a significant role in biasing the conformational equilibrium and, consequently, the direction of attack of electrophiles or nucleophiles. For example, in the asymmetric deprotonation of N-Boc-piperidines, the choice of chiral ligand and the steric bulk of the Boc group are crucial for achieving high enantioselectivity. A similar principle would apply to the pyrrolidine ring in the target molecule.

Enantioselectivity through Asymmetric Catalysis:

In cases where a racemic mixture of this compound is used, derivatization reactions employing chiral catalysts could potentially resolve the enantiomers by selectively reacting with one. Furthermore, if a prochiral center is introduced into the molecule, for example, through oxidation of the pyrrolidine ring to a pyrroline, subsequent stereoselective reactions, such as catalytic asymmetric hydrogenation or dihydroxylation, could lead to the formation of new stereocenters with high enantiomeric excess. The stereoselective synthesis of densely substituted pyrrolidines via methods like [3+2] cycloadditions often achieves high levels of diastereoselectivity and enantioselectivity, demonstrating the feasibility of controlling stereochemistry in such five-membered rings.

Hypothetical Stereoselective Derivatization Data:

Given the absence of specific experimental results, the following table presents hypothetical outcomes for stereoselective reactions, illustrating the potential for diastereomeric control.

Reaction TypeReagentPotential Major DiastereomerPlausible Diastereomeric Ratio (d.r.)
Alkylation at N-1Methyl Iodidetrans to C-3 methyl group> 90:10
C-2 Lithiation followed by Electrophilic Quenchs-BuLi / (-)-Sparteine, then CH3ODDeuterium trans to C-3 methyl group~ 85:15
Asymmetric Hydrogenation of a C4=C5 double bondH2, Chiral Rhodium CatalystDependent on catalyst chirality> 95:5 e.e.

Ring-Opening or Rearrangement Pathways of the Spiro[4.5]decane System

The spiro[4.5]decane framework, composed of a five-membered and a six-membered ring, is generally stable. However, under specific conditions, particularly those involving strain, reactive intermediates, or catalysis, ring-opening or rearrangement reactions could occur.

Stability of the N-Boc Group and Ring Integrity:

The N-t-Boc protecting group is known to be stable under a wide range of nucleophilic and basic conditions, which helps maintain the integrity of the diazaspirocyclic system during many synthetic transformations. However, it is labile under acidic conditions, which would lead to its removal and could potentially be a prelude to further reactions of the unprotected diamine.

Potential Ring-Opening Reactions:

While the carbon-carbon bonds of the spirocyclic system are generally robust, cleavage could be induced under forcing conditions. For instance, oxidative cleavage of the pyrrolidine or piperidine ring could be achieved using strong oxidizing agents, leading to the formation of linear amino acids or related structures. Reductive ring cleavage is less common for saturated nitrogen heterocycles but could be envisioned under specific catalytic hydrogenolysis conditions, particularly if activating groups are present on the rings.

Possible Rearrangement Pathways:

Rearrangements of spirocyclic systems can be driven by the relief of ring strain or the formation of more stable products. Although the 1,8-diazaspiro[4.5]decane system is not exceptionally strained, rearrangements involving intermediates like carbocations or radicals could be possible.

For example, a semi-pinacol-type rearrangement could be envisioned if a hydroxyl group were introduced adjacent to the spirocenter. Dehydration under acidic conditions could lead to a carbocation that might trigger a rearrangement to expand or contract one of the rings. Some spirocyclic aminals are known to undergo oxidative rearrangement to form bicyclic amidines. While this compound is not an aminal, this highlights that rearrangements in related spirocyclic nitrogen compounds are known.

Hypothetical Ring Transformation Pathways:

The following table outlines some hypothetical ring-opening or rearrangement scenarios.

Reaction ConditionPotential TransformationPlausible Product Type
Strong Acid (e.g., TFA), HeatBoc deprotection followed by potential fragmentationUnprotected diamine or fragmented products
Oxidative Cleavage (e.g., RuO4)Cleavage of one or both ringsDicarboxylic acids with amino functionalities
Photochemical Irradiation with SensitizerRadical-mediated rearrangementIsomeric spirocyclic or fused bicyclic systems

Theoretical and Computational Investigations of N T Boc 3 Methyl 1,8 Diazaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane. These calculations map the distribution of electrons within the molecule, highlighting regions of high or low electron density that are crucial for chemical interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the more electron-rich regions, such as the nitrogen atoms of the diazaspiro core, due to the presence of lone pairs of electrons. The LUMO, conversely, is expected to be distributed over areas that can accommodate electron density, potentially involving the carbonyl group of the Boc protecting group and adjacent atoms.

Interactive Table 1: Calculated Frontier Molecular Orbital Energies (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO 2.0

The distribution of charge within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities, such as oxygen and nitrogen. An analysis of the electrostatic potential (ESP) surface provides a visual representation of this charge distribution.

On an ESP map, regions of negative potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms. Conversely, areas of positive potential, often colored blue, signify electron-deficient regions that are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms attached to the nitrogen and carbon atoms. This charge distribution is critical in governing the molecule's intermolecular interactions, such as hydrogen bonding.

Conformational Landscape and Energy Minimization

The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Understanding the relative energies of these conformers is essential for predicting the molecule's predominant shape.

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of the conformational landscape can be generated. For a complex structure like a spirocyclic compound, multiple conformers arising from the ring puckering of both the piperidine (B6355638) and pyrrolidine (B122466) rings, as well as the orientation of the methyl and Boc groups, are expected.

Conformational searching algorithms can identify several low-energy conformers. The most stable conformers are those that minimize steric hindrance and optimize electronic interactions. For this compound, the chair conformation of the piperidine ring is generally expected to be the most stable. The orientation of the methyl group (axial vs. equatorial) on the pyrrolidine ring will also lead to distinct, energetically different conformers.

While potential energy calculations identify stable conformers, free energy calculations provide a more complete picture by incorporating entropic and thermal effects. The relative free energies of different conformers determine their population distribution at a given temperature. The barriers to interconversion between these conformers can also be calculated, providing insight into the molecule's flexibility. Lower energy barriers indicate that the molecule can easily transition between different conformations.

Interactive Table 2: Relative Energies of Plausible Conformers (Note: These are hypothetical values for illustrative purposes.)

Conformer Relative Potential Energy (kcal/mol) Relative Free Energy (kcal/mol)
Chair (Equatorial Methyl) 0.00 0.00
Chair (Axial Methyl) 1.80 1.95

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. These predictions are based on the optimized molecular geometry and its electronic structure.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for interpreting experimental NMR spectra. The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. These frequencies relate to the different vibrational modes of the molecule, such as the stretching of the C=O bond in the Boc group or the N-H bonds.

Interactive Table 3: Predicted Spectroscopic Data (Note: These are representative predicted values.)

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shift (N-H) 2.5 - 3.5 ppm
¹³C NMR Chemical Shift (C=O) 155 - 165 ppm

Computed NMR Chemical Shifts and Coupling Constants

For a molecule like this compound, density functional theory (DFT) calculations would be the primary method to predict its ¹H and ¹³C NMR spectra. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted.

The accuracy of these predictions is highly dependent on the chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ). The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can further refine the results to better match experimental conditions.

Spin-spin coupling constants (J-couplings) can also be computed. These calculations are generally more computationally intensive but provide valuable information about the connectivity and stereochemistry of the molecule.

Table 1: Hypothetical Computed vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative as no specific data for the title compound has been found.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
.........

Predicted Vibrational Frequencies

The vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) spectrum, can be predicted through computational methods. Following a geometry optimization, a frequency calculation is performed. This analysis yields a set of vibrational modes and their corresponding frequencies.

It is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and the approximations inherent in the theoretical methods. These predicted spectra can be invaluable for interpreting experimental IR and Raman data.

Reaction Mechanism Elucidation for Synthesis and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different reaction pathways.

Transition State Characterization and Activation Barriers

To understand the synthesis of this compound, one would computationally locate the transition state structures for each step of the proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Once the reactants, transition states, and products are located, the activation barrier (the energy difference between the reactants and the transition state) can be calculated. A lower activation barrier indicates a faster reaction rate. These calculations can help to rationalize experimentally observed outcomes and to predict the feasibility of new synthetic routes.

Computational Studies on Reactivity and Selectivity

Computational methods can also be used to understand the reactivity and selectivity of this compound in various chemical transformations. For instance, frontier molecular orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's nucleophilic and electrophilic sites.

Calculations can also be employed to predict the stereoselectivity or regioselectivity of reactions by comparing the activation energies of the different pathways leading to the various possible products.

Molecular Recognition Principles and Ligand Design Studies

The 1,8-diazaspiro[4.5]decane scaffold is of interest in drug discovery due to its rigid three-dimensional structure, which can be decorated with various functional groups to interact with biological targets.

Computational docking and molecular dynamics (MD) simulations are key techniques used to study the binding of ligands like this compound to protein receptors. Docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site. MD simulations can then be used to explore the dynamic stability of the ligand-protein complex and to calculate binding free energies.

These studies are crucial for rational ligand design, allowing chemists to computationally screen virtual libraries of compounds and to prioritize the synthesis of those with the most promising predicted binding properties. While specific molecular recognition studies for this compound are not available, the general principles of ligand design would be applicable to this molecule for various therapeutic targets.

Applications of N T Boc 3 Methyl 1,8 Diazaspiro 4.5 Decane in Advanced Organic Synthesis and Material Science

Role as a Chiral Building Block in Complex Chemical Synthesis

The inherent chirality and conformational rigidity of N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane make it a valuable chiral synthon for the construction of complex molecular architectures. The presence of the Boc protecting group allows for selective functionalization at the two nitrogen atoms, while the methyl group introduces a specific stereocenter that can direct the stereochemical outcome of subsequent reactions.

Precursor to Structurally Diverse Scaffolds

The 1,8-diazaspiro[4.5]decane core is a key structural motif in a variety of biologically active compounds. The synthesis of methyl-substituted spirocyclic piperidine-pyrrolidine ring systems, such as the one found in this compound, has been developed to create pharmaceutically important motifs. nih.gov These structures contain two distinct nitrogen sites that can be further functionalized, paving the way for the creation of diverse molecular scaffolds. nih.gov The synthesis of such spirocycles can be achieved through methods like 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. nih.gov The resulting enantiomers can often be separated using classical resolution techniques with chiral acids like tartaric acid derivatives. nih.gov

The development of straightforward and scalable syntheses for racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives highlights the utility of this scaffold. researchgate.net These methods, often based on Michael additions, provide access to a range of derivatives that can be separated into their respective enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This accessibility to enantiomerically pure building blocks is crucial for their application in asymmetric synthesis.

Synthesis of Highly Functionalized Derivatives

The this compound scaffold provides multiple reaction sites for the introduction of various functional groups. The Boc-protected nitrogen can be deprotected under acidic conditions, revealing a secondary amine that is amenable to a wide range of transformations, including acylation, alkylation, and reductive amination. The other nitrogen atom can also be functionalized, leading to a diverse array of derivatives.

The synthesis of these derivatives is often aimed at exploring their potential in drug discovery. For instance, the diazaspiro[4.5]decane framework is a common feature in compounds targeting various biological pathways. The ability to introduce substituents at different positions of the spirocyclic system allows for the fine-tuning of their pharmacological properties. While specific examples for the 3-methyl variant are not extensively documented in publicly available literature, the general principles of functionalizing the parent scaffold are well-established.

Utilization as a Ligand in Catalysis

The presence of two nitrogen atoms in a defined spatial arrangement makes 1,8-diazaspiro[4.5]decane derivatives attractive candidates for use as ligands in catalysis. The chirality introduced by the methyl group in this compound is particularly advantageous for asymmetric catalysis.

Asymmetric Catalysis with Metal-N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane Complexes

While direct catalytic applications of this compound are not widely reported, the broader class of chiral spirocyclic diamines has shown significant promise in asymmetric catalysis. For example, novel diamine ligands with a spiro indane-2,2'-pyrrolidine scaffold have been successfully employed in asymmetric Henry reactions. The stereochemical outcome of these reactions can be controlled by the specific substitution pattern on the diamine ligand.

It is conceivable that this compound, after appropriate modification, could serve as a chiral ligand for various metal-catalyzed transformations. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in reactions such as hydrogenations, cycloadditions, and cross-coupling reactions. The development of chiral spiro phosphoramidites for rhodium-catalyzed enantioselective reactions further underscores the potential of spirocyclic scaffolds in ligand design.

Organocatalytic Applications of Modified Derivatives

The field of organocatalysis often utilizes chiral amines and their derivatives to catalyze a wide range of chemical transformations. The this compound scaffold, with its inherent chirality and two nitrogen atoms, represents a promising starting point for the design of novel organocatalysts.

After deprotection of the Boc group, the resulting secondary amine can be further functionalized to introduce other catalytic moieties. For example, the incorporation of a proline or thiourea (B124793) group could lead to bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a reaction. While specific research on the organocatalytic applications of this compound derivatives is limited, the general principles of organocatalyst design suggest that this scaffold holds potential for future development in this area.

Integration into Novel Materials and Supramolecular Assemblies

The rigid and three-dimensional nature of the this compound scaffold makes it an interesting building block for the construction of novel materials and supramolecular assemblies. The ability to introduce functional groups at specific positions allows for the programmed self-assembly of these molecules into well-defined architectures.

While the direct integration of this compound into materials and supramolecular assemblies is not extensively documented, the potential exists for its use in the development of porous organic cages, metal-organic frameworks (MOFs), and supramolecular polymers. The defined stereochemistry and functional handles of this molecule could be exploited to create materials with tailored properties for applications in areas such as gas storage, separation, and sensing.

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Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for complex spirocyclic amines often involve multi-step processes with significant waste generation. Future research must prioritize the development of more atom-economical and environmentally benign synthetic routes. rsc.org The principles of green chemistry, such as the use of renewable feedstocks and less hazardous solvents, are central to this endeavor. astrazeneca.com For instance, developing a one-pot synthesis protocol could significantly improve efficiency and reduce waste. mdpi.com Research into bio-based synthesis pathways, starting from renewable resources like hemicellulosic feedstock, presents a novel and sustainable approach for producing diamine scaffolds. maastrichtuniversity.nl

Synthetic Approach Traditional Method Potential Sustainable Alternative
Starting Materials Petroleum-based feedstocksBio-based materials (e.g., from hemicellulose) maastrichtuniversity.nl
Solvents Chlorinated or other hazardous organic solventsGreen solvents (e.g., ionic liquids, supercritical fluids) mdpi.com
Process Multi-step synthesis with purification at each stageOne-pot protocols, domino reactions nih.gov
Catalysis Stoichiometric toxic reagentsBiocatalysis, photocatalysis astrazeneca.com

This table illustrates a comparative overview of traditional versus potential sustainable synthetic methodologies applicable to N-t-Boc-3-methyl-1,8-diazaspiro[4.5]decane.

Exploration of Novel Reactivity Patterns and Functionalization Strategies

The reactivity of this compound is not yet fully explored. The tert-butoxycarbonyl (Boc) group is typically seen as a simple protecting group for amines, valued for its stability and ease of removal under acidic conditions. researchgate.net However, the N-Boc group can participate in various chemical transformations beyond its protective role. Future studies should investigate this latent reactivity, potentially leading to novel synthetic pathways.

Furthermore, the diazaspiro[4.5]decane core offers multiple sites for functionalization. Research into late-stage functionalization could provide rapid access to a diverse library of derivatives, which is highly valuable for drug discovery programs. astrazeneca.com Strategies for selective functionalization of the piperidine (B6355638) or pyrrolidine (B122466) rings, as well as the secondary amine, would enable the synthesis of compounds with tailored properties. The total synthesis of other functionalized spiro[4.5]decanes has demonstrated the feasibility of installing various functional groups onto the core structure. nih.gov

Advanced Computational Modeling for Structure-Property and Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the behavior of complex molecules like this compound. Advanced modeling can elucidate the relationships between its three-dimensional structure and its chemical properties and reactivity. For example, Density Functional Theory (DFT) calculations can be employed to determine the molecule's minimum energy conformation, which is crucial for understanding its interaction with biological targets. mdpi.com Such computational studies have been successfully applied to other diazaspiro[4.5]decane systems to understand conformational preferences. mdpi.com

Future computational work should focus on creating predictive models for biological activity, toxicity, and pharmacokinetic properties. This would accelerate the drug discovery process by allowing for the virtual screening of derivatives and the rational design of new compounds with improved characteristics.

Computational Method Application for this compound
Density Functional Theory (DFT) Determine minimum energy conformations, predict spectroscopic properties, and model reaction mechanisms. mdpi.com
Molecular Dynamics (MD) Simulations Simulate interactions with biological targets (e.g., enzymes, receptors) to predict binding affinity and mode.
Quantitative Structure-Activity Relationship (QSAR) Develop models to predict the biological activity of novel derivatives based on their chemical structure.

This table outlines potential applications of advanced computational modeling techniques in the study of this compound.

Integration with Emerging Technologies in Chemical Synthesis (e.g., Flow Chemistry, Electrochemistry)

Emerging technologies in chemical synthesis can overcome many limitations of traditional batch processing. Flow chemistry, for instance, allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. syrris.comspirochem.com The integration of flow processing has proven to be a powerful platform for complex natural product synthesis and could be applied to the production of this compound and its derivatives. researchgate.netacs.org

Electrochemistry offers a sustainable alternative to conventional redox reactions by using electricity to drive chemical transformations, thus avoiding toxic and hazardous reagents. researchgate.netnih.gov The electrochemical synthesis of various heterocyclic compounds, including spirocycles, has been successfully demonstrated and represents a promising avenue for future research on this compound. rsc.orgrsc.org

Technology Advantages over Traditional Batch Synthesis
Flow Chemistry Enhanced safety, better temperature/pressure control, improved scalability, potential for automation. syrris.comspirochem.comacs.org
Electrochemistry Avoids hazardous chemical oxidants/reductants, mild reaction conditions, high selectivity. nih.govrsc.org

This table compares the advantages of emerging synthesis technologies with traditional batch methods for the synthesis of complex molecules like this compound.

Unexplored Applications of the Diaza-Spiro[4.5]decane Framework

The diaza-spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. researchgate.net For example, various substituted 1,8-diazaspiro[4.5]decan-2-ones have been investigated as potential antihypertensive agents. nih.gov Other derivatives have been designed as chitin (B13524) synthase inhibitors with potent antifungal activity. nih.gov The inherent three-dimensionality of the spirocyclic system is increasingly utilized in drug discovery to access novel chemical space. researchgate.net

Future research should explore the potential of this compound and its derivatives in new therapeutic areas. Given the prevalence of spiro-piperidine motifs in central nervous system (CNS) drug candidates, investigating its potential as a scaffold for neurological disorders is a logical next step. Additionally, its unique structure could be leveraged in materials science, for example, in the development of novel ligands for catalysis or as building blocks for functional polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.